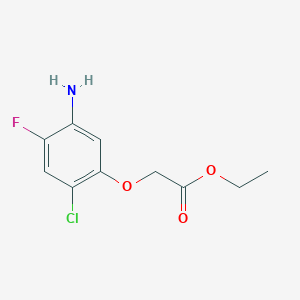
2-(5-氨基-2-氯-4-氟苯氧基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate is a chemical compound with the molecular formula C10H11ClFNO3 . It is related to Pyraflufen-ethyl, a herbicide that belongs to the phenylpyrazole class .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate has a molecular weight of 247.65 g/mol . It has a topological polar surface area of 61.6 Ų and a complexity of 242 . It has 5 rotatable bonds . The compound is a solid at room temperature .科学研究应用
Neutron Capture Therapy
One of the potential applications of this compound is in the field of Neutron Capture Therapy (NCT) . NCT is a unique anticancer modality capable of selectively eliminating tumor cells within normal tissues . The development of accelerator-based, clinically mountable neutron sources has stimulated a worldwide search for new, more effective compounds for NCT .
Synthesis of Gd-DTPA Carborane-Containing Compound
The compound can be used in the synthesis of Gd-DTPA Carborane-Containing Compound . This compound is immobilized on Iron Oxide Nanoparticles for potential application in Neutron Capture Therapy .
Magnetic Iron Oxide Nanoparticles
The compound can be used in the synthesis of magnetic iron oxide nanoparticles (NPs) . These NPs concurrently incorporate boron and gadolinium, potentially enhancing the effectiveness of NCT .
Life Science Research
The compound has potential applications in Life Science Research . It can be used in various fields such as cell biology, genomics, proteomics,
安全和危害
作用机制
Target of Action
A compound with a similar structure, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme .
Mode of Action
Based on the similar structure to pyraflufen-ethyl, it may also inhibit the enzyme activity of protoporphyrinogen oxidase . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the death of the organism .
Biochemical Pathways
This results in the production of reactive oxygen species that damage cellular components, leading to cell death .
Result of Action
Similar compounds that inhibit protoporphyrinogen oxidase lead to the production of reactive oxygen species that damage cellular components, leading to cell death .
属性
IUPAC Name |
ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-2-15-10(14)5-16-9-4-8(13)7(12)3-6(9)11/h3-4H,2,5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLVVRBCFCKYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382379 |
Source


|
| Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
CAS RN |
91920-52-4 |
Source


|
| Record name | ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

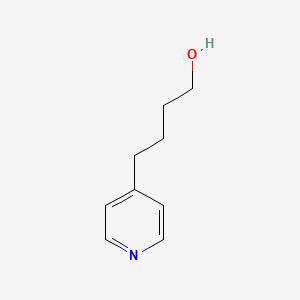
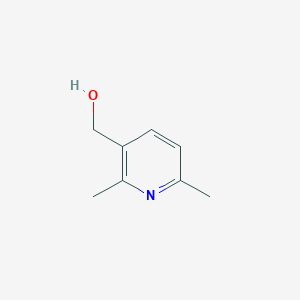

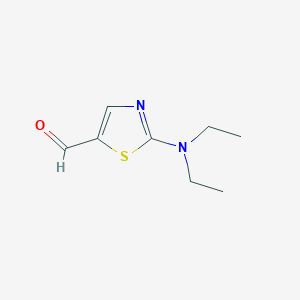
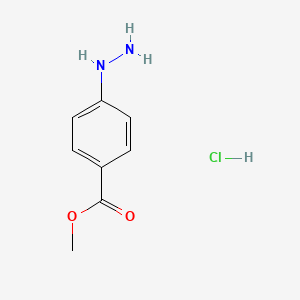






![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

